molecular formula C6H9NO4 B070259 Pyrrolidine-3,4-dicarboxylic Acid CAS No. 159694-26-5

Pyrrolidine-3,4-dicarboxylic Acid

Cat. No. B070259
M. Wt: 159.14 g/mol
InChI Key: KMHDKGFRYVKQNW-UHFFFAOYSA-N
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Description

Pyrrolidine-3,4-dicarboxylic acid is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . In 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents .


Molecular Structure Analysis

The molecular structure of pyrrolidine-3,4-dicarboxylic acid is characterized by a five-membered pyrrolidine ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Factor Xa Inhibitor : A derivative, R1663, was found to be a potent factor Xa inhibitor with promising selectivity and pharmacokinetic properties. It has undergone Phase I clinical study, indicating its potential in antithrombotic therapy (Anselm et al., 2010).

  • Synthesis of Tetramic Acids : Studies on the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives highlight their potential in creating a variety of chemical compounds (Mulholland, Foster, & Haydock, 1972).

  • Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives : Pyrrolo[3,4-c]pyridine derivatives, structurally related to pyrrolidine-3,4-dicarboxylic acid, have been found to possess a broad spectrum of pharmacological properties, including potential treatments for nervous and immune system diseases, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Influenza Neuraminidase Inhibitors : Research on pyrrolidine derivatives led to the discovery of a potent inhibitor of influenza neuraminidase, which may have implications in the treatment of influenza (Wang et al., 2001).

  • Ion Chromatographic Determination of Anions : Pyridine dicarboxylic acids, related to pyrrolidine-3,4-dicarboxylic acid, have been used as mobile phases for ion chromatographic analyses of anions (Mehra & Landry, 1995).

  • Tetramic Acid Compounds from Marine Microorganisms : Tetramic acids, including pyrrolidine-2,4-dione, isolated from marine and terrestrial organisms, display diverse bioactivities and structural complexity. These compounds have been explored for various biological activities (Jiang, Chen, Li, & Liu, 2020).

  • Asymmetric A(3) Reactions : Pyrrolidine and related amines were used in asymmetric A(3) reactions, indicating their potential in chemical synthesis and pharmaceutical applications (Zhao & Seidel, 2015).

  • Structural Studies : Neutron diffraction studies of pyridine-3,5-dicarboxylic acid, a compound related to pyrrolidine-3,4-dicarboxylic acid, provided insights into hydrogen bonding and molecular structure (Cowan et al., 2005).

  • Synthesis of Pregabalin Analog : Research involved synthesizing a conformationally restricted analog of pregabalin, indicating its relevance in pharmaceutical synthesis (Galeazzi et al., 2003).

  • Acylation of Pyrrolidine-2,4-Diones : Studies on the acylation of pyrrolidine-2,4-diones, related to the target compound, have implications for the synthesis of 3-acyltetramic acids, with potential applications in pharmaceuticals (Jones, Begley, Peterson, & Sumaria, 1990).

Safety And Hazards

The safety data sheet for pyrrolidine-3,4-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

pyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHDKGFRYVKQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407996
Record name Pyrrolidine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-3,4-dicarboxylic Acid

CAS RN

159694-26-5
Record name Pyrrolidine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
L Anselm, DW Banner, J Benz, KG Zbinden… - Bioorganic & medicinal …, 2010 - Elsevier
A series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides was investigated with respect to their factor Xa inhibitory activity, selectivity, pharmacokinetic properties, and ex vivo …
Number of citations: 41 www.sciencedirect.com
RMR Sarmiento, B Wirz, H Iding - Tetrahedron: Asymmetry, 2003 - Elsevier
For the synthesis of metalloproteinase inhibitors the (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid were prepared as key intermediates from the trans-…
Number of citations: 11 www.sciencedirect.com
G Segovia, A Del Arco, F Mora - Journal of neurochemistry, 1999 - europepmc.org
The aim of the present study was to investigate, using microdialysis, the effects of aging on the glutamate/dopamine/GABA interaction in striatum and nucleus accumbens of the awake …
Number of citations: 73 europepmc.org
G Segovia, A Del Arco, F Mora - Neurochemical research, 1999 - Springer
In the present study we investigate the effects of a specific glutamate reuptake blocker, L-trans-pyrrolidine-3,4-dicarboxylic acid (PDC), on extracellular concentrations of glutamine and …
Number of citations: 18 link.springer.com
G Segovia, A Del Arco, F Mora - Journal of neurochemistry, 1997 - Wiley Online Library
Interactions between glutamate (Glu), dopamine (DA), GABA, and taurine (Tau) were investigated in striatum of the freely moving rat by using microdialysis. Intrastriatal infusions of the …
Number of citations: 148 onlinelibrary.wiley.com
A Massie, L Cnops, UT Eysel… - Soc. Neurosci. Abstr …, 2001 - lirias.kuleuven.be
Previous microdialysis experiments revealed a role for glutamate (Glu) and aspartate (Asp) in cortical reorganization as induced by homonymous central retinal lesions. Asp and Glu …
Number of citations: 1 lirias.kuleuven.be
A Massie, L Cnops, S Jacobs… - Journal of …, 2003 - Wiley Online Library
Glutamate is known to play a crucial role in the topographic reorganization of visual cortex after the induction of binocular central retinal lesions. In this study we investigated the …
Number of citations: 30 onlinelibrary.wiley.com
LR Whitby, Y Ando, V Setola, PK Vogt… - Journal of the …, 2011 - ACS Publications
The design and synthesis of a β-turn mimetic library as a key component of a small-molecule library targeting the major recognition motifs involved in protein–protein interactions is …
Number of citations: 89 pubs.acs.org
MD Morin, Y Wang, BT Jones, Y Mifune… - Journal of the …, 2018 - ACS Publications
A screen conducted with nearly 100000 compounds and a surrogate functional assay for stimulation of an immune response that measured the release of TNF-α from treated human …
Number of citations: 35 pubs.acs.org
H Iding, B Wirz, JM Adam, P Dott… - … on Industrial Scale …, 2010 - Wiley Online Library
This chapter contains sections titled: Introduction The Discovery Chemistry Synthesis Optimization and Multi‐Kilogram Supply of Monoacid (R, R)‐2 Process Development of the N‐Boc …
Number of citations: 1 onlinelibrary.wiley.com

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